[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)

Catalog No.
S1539861
CAS No.
137829-79-9
M.F
C22H33BF2N2
M. Wt
374.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-ter...

CAS Number

137829-79-9

Product Name

[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)

IUPAC Name

5,11-ditert-butyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Molecular Formula

C22H33BF2N2

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C22H33BF2N2/c1-12-17(21(6,7)8)15(4)26-19(12)14(3)20-13(2)18(22(9,10)11)16(5)27(20)23(26,24)25/h1-11H3

InChI Key

SEHGNHOGQDPQRC-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C(C)(C)C)C)C)C)C(C)(C)C)C)(F)F

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C(C)(C)C)C)C)C)C(C)(C)C)C)(F)F

Description

Difluoro(4-(1,1-dimethylethyl)-2-{1-[4-(1,1-dimethylethyl)-3,5-dimethyl-2H-pyrrol-2-ylidene-N]ethyl}-3,5-dimethyl-1H-pyrrol-2-ylidene-N]ethyl}-3,5-dimethyl-1H-pyrrolato-N)boron (BODIPY) is a boron containing dipyrromethene dye that can be used as a laser dye which exhibits emission from green to red region of a spectrum. It has good electrochemical and spectroscopic properties and can be used for a variety of light sensing applications.

Application in Electro-Optic Devices

Scientific Field: Electro-Optics and Photonics

Summary of the Application: Pyrromethene 597 is used in the development of electro-optic devices, specifically in holographic polymer dispersed liquid crystals (H-PDLCs). These devices provide enhanced light localization in an organic electro-optic device .

Methods of Application: The fabrication method involves holographic photopolymerization of polymer dispersed liquid crystals (H-PDLCs). This method provides a versatile platform for the development of optically active electro-optic devices .

Results or Outcomes: The application of an electric field continuously decreased the diffraction efficiency of the grating and the commensurate dynamic lasing intensity, demonstrating electrically modulated gain from an optically pumped, all-organic PBG .

Application in Core-Shell Nanoparticles

Scientific Field: Nanotechnology

Summary of the Application: Pyrromethene 597 is used in the preparation of fluorescent dye nanoparticles for applications in biotechnology and information technology, such as biological imaging, sensor technology, microarrays, and optical computing .

Methods of Application: The nanoparticles are prepared by the Stöber process, which involves the formation of silica nanoparticles in a water-alcohol solution, allowing for the creation of core-shell nanoparticles .

Results or Outcomes: The resulting PM 597/SiO2 core-shell nanoparticles were found to be different in shapes with smaller size distribution and highly luminescent. The less photobleaching of dye core may be due to the protection of pumped energy by SiO2 shell and restricts the leakage of dye .

Application in Solid-State Lasers

Scientific Field: Laser Physics

Summary of the Application: Pyrromethene 597 is used as a gain medium in various solid-state lasers, providing high performance data .

Methods of Application: The dye is incorporated into a modified polymethyl methacrylate polymer host to create solid-state rods. These rods are then used in flashlamp-pumped solid-state dye lasers .

Results or Outcomes: The rods displayed a favorable positive-lensing characteristic and also exhibited low bulk transmission losses. Significant lasing action was observed under flashlamp excitation .

Application in Water-Based Dye Lasers

Scientific Field: Laser Physics

Summary of the Application: Pyrromethene 597 is used in water-based dye lasers. The application involves the suppression of aggregation and excited state ring puckering process in Pyrromethene 597 .

Methods of Application: The application involves the use of surfactants to mediate the suppression of aggregation in Pyrromethene 597. This results in an enhancement of the dye’s performance in water-based dye lasers .

Results or Outcomes: The application of surfactants resulted in the suppression of aggregation and excited state ring puckering process in Pyrromethene 597. This led to an enhancement in the performance of the dye in water-based dye lasers .

Application in Fluorescence Anisotropy Studies

Scientific Field: Biophysics

Summary of the Application: Pyrromethene 597 is used in fluorescence anisotropy studies. These studies are important for understanding the behavior of fluorescent molecules and their interactions with their environment .

Methods of Application: The application involves the use of Pyrromethene 597 as a probe in fluorescence anisotropy studies. The dye’s fluorescence properties make it an ideal candidate for these types of studies .

Results or Outcomes: The use of Pyrromethene 597 in fluorescence anisotropy studies has provided valuable insights into the behavior of fluorescent molecules and their interactions with their environment .

Application in Electrically Switchable Lasing

Scientific Field: Optics and Photonics

Summary of the Application: Pyrromethene 597 is used in electrically switchable lasing. The application involves the use of holographic polymer dispersed liquid crystals (H-PDLCs) to provide enhanced light localization in an organic electro-optic device .

Methods of Application: The application involves the use of a one-step fabrication method that directly incorporates pyrromethene 597 into the H-PDLC, demonstrating grey-scale modulated laser-action .

Results or Outcomes: The application of an electric field continuously decreased the diffraction efficiency of the grating and the commensurate dynamic lasing intensity, thus demonstrating electrically modulated gain from an optically pumped, all-organic PBG .

The compound [4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-ylmethyl]methane](difluoroborane) is a complex organic molecule featuring a pyrrole ring structure that incorporates tert-butyl and dimethyl substituents. Pyrrole derivatives are of significant interest in organic chemistry due to their unique electronic properties and potential biological activities. This specific compound is characterized by the presence of two distinct pyrrole units connected through a methylene bridge, with the addition of difluoroborane, which may enhance its reactivity or stability in various chemical contexts.

Involving this compound can include:

  • Nucleophilic substitutions: The presence of the difluoroborane group may facilitate nucleophilic attacks, leading to the formation of new bonds.
  • Electrophilic aromatic substitutions: The electron-rich nature of the pyrrole rings allows for electrophilic attack at various positions on the rings.
  • Ligand exchange reactions: The difluoroborane can participate in ligand exchange processes, potentially altering the compound's reactivity.

Pyrrole derivatives, including compounds similar to this one, have been studied for various biological activities:

  • Antimicrobial properties: Some pyrrole-based compounds exhibit activity against bacteria and fungi.
  • Anticancer effects: Certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction.
  • Anti-inflammatory activity: Pyrrole compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

The synthesis of this compound can involve several methods:

  • Condensation reactions: Combining appropriate pyrrole derivatives under acidic or basic conditions to form the desired structure.
  • Borylation reactions: Utilizing boron-containing reagents to introduce difluoroborane functionality.
  • Functional group transformations: Modifying existing functional groups on simpler pyrrole derivatives to achieve the final structure.

This compound may find applications in:

  • Pharmaceutical development: Due to its potential biological activity, it could serve as a lead compound for drug discovery.
  • Material science: The unique properties of pyrrole derivatives make them suitable for applications in organic electronics and sensors.
  • Agricultural chemistry: If effective against certain pathogens, it could be developed into a pesticide or herbicide.

Interaction studies are crucial to understanding how this compound behaves in biological systems:

  • Binding affinity assays: Evaluating how well the compound binds to specific biological targets, such as enzymes or receptors.
  • In vitro studies: Testing the compound's effects on cultured cells to assess cytotoxicity and therapeutic potential.
  • In vivo studies: Investigating the pharmacokinetics and pharmacodynamics in animal models to determine efficacy and safety profiles.

Several compounds share structural similarities with [4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-ylmethyl]methane](difluoroborane). These include:

  • 4-Methylpyridine: A simpler nitrogen heterocycle with different electronic properties.
  • Indole derivatives: Structurally related compounds that also contain nitrogen in their aromatic systems but differ significantly in their reactivity and biological activities.
  • Pyrrolidine derivatives: Saturated analogs that lack the aromatic character but may exhibit similar biological activities.

Uniqueness

The uniqueness of the discussed compound lies in its dual-pyrrole structure combined with difluoroborane functionality, which may impart distinct electronic and steric properties not found in simpler analogs. This combination could lead to novel interactions with biological targets and new pathways for synthetic applications.

Dates

Modify: 2023-08-15

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